Hafnium tetrahydride

Vue d'ensemble

Description

Hafnium tetrahydride is a chemical compound composed of hafnium and hydrogen atoms It is represented by the chemical formula HfH₄

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hafnium tetrahydride can be synthesized through the direct reaction of hafnium metal with hydrogen gas. The reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the hydride. The general reaction is as follows: [ \text{Hf} + 2\text{H}_2 \rightarrow \text{HfH}_4 ]

Industrial Production Methods: Industrial production of this compound involves the use of high-purity hafnium metal and controlled hydrogenation processes. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum yield and purity of the product. The process may also involve purification steps to remove any impurities or by-products.

Analyse Des Réactions Chimiques

Types of Reactions: Hafnium tetrahydride undergoes various chemical reactions, including:

Oxidation: this compound can react with oxygen to form hafnium oxide and water. [ \text{HfH}_4 + 2\text{O}_2 \rightarrow \text{HfO}_2 + 2\text{H}_2\text{O} ]

Reduction: It can be reduced to hafnium metal and hydrogen gas under certain conditions. [ \text{HfH}_4 \rightarrow \text{Hf} + 2\text{H}_2 ]

Substitution: this compound can undergo substitution reactions with halogens to form hafnium halides and hydrogen gas. [ \text{HfH}_4 + 4\text{X}_2 \rightarrow \text{HfX}_4 + 4\text{H}_2 ] (where X represents a halogen such as chlorine, bromine, or iodine)

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: High temperatures and a reducing atmosphere (e.g., hydrogen gas).

Substitution: Halogen gases (e.g., chlorine, bromine) at elevated temperatures.

Major Products Formed:

Oxidation: Hafnium oxide (HfO₂) and water (H₂O).

Reduction: Hafnium metal (Hf) and hydrogen gas (H₂).

Substitution: Hafnium halides (e.g., HfCl₄) and hydrogen gas (H₂).

Applications De Recherche Scientifique

Nanotechnology and Materials Science

Hafnium tetrahydride is primarily studied for its role in the synthesis of hafnium-based nanomaterials. These materials have significant applications in high-resolution nanolithography, which is essential for semiconductor manufacturing and other advanced technologies. Hafnium-based nanomaterials, including hafnium oxide, are used for their high dielectric constant and thermal stability, making them suitable for advanced electronic devices.

Key Applications:

- High-Resolution Nanolithography: HfH can be utilized to create hafnium-based materials that serve as effective etching agents in the fabrication of nanoscale devices.

- Dielectric Materials: The high dielectric constant of hafnium compounds makes them ideal for use in capacitors and transistors.

Biomedical Applications

Recent studies have highlighted the potential of this compound and its derivatives in biomedical applications, particularly in cancer therapy and diagnostic imaging.

A. Cancer Therapy

Hafnium-based nanomaterials have been developed as radiosensitizers, enhancing the efficacy of radiotherapy. For instance, NBTXR3, a hafnium oxide nanoparticle, has shown promise in clinical trials for treating soft tissue sarcomas. These nanoparticles absorb radiation effectively, leading to increased localized energy deposition in tumor tissues.

- Mechanism of Action: Hafnium's high atomic number allows it to absorb X-rays effectively, generating cytotoxic free radicals that enhance tumor cell destruction during radiotherapy .

B. Diagnostic Imaging

This compound is also explored as a contrast agent in imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT). The integration of hafnium into metal-organic frameworks (MOFs) has led to the development of multifunctional theranostic agents that can simultaneously provide imaging and therapeutic benefits.

- Example Study: A study reported a folic acid-modified hafnium-Mn porphyrin MOF that improved imaging capabilities while also providing photothermal therapy .

Catalysis

This compound has potential applications in catalysis, particularly in hydrogenation reactions. Its ability to stabilize reactive intermediates makes it a candidate for various catalytic processes.

- Hydrogenation Reactions: Hafnium complexes can facilitate the hydrogenation of unsaturated organic compounds, offering a pathway for producing valuable chemicals from renewable resources .

Case Studies

Mécanisme D'action

The mechanism by which hafnium tetrahydride exerts its effects involves the interaction of hafnium atoms with hydrogen atoms. The hydrogen atoms are bonded to the hafnium atom, forming a stable hydride. The compound can release hydrogen gas upon decomposition, making it useful in hydrogen storage applications. Additionally, the high neutron absorption cross-section of hafnium makes this compound effective in nuclear applications.

Comparaison Avec Des Composés Similaires

Hafnium tetrahydride can be compared with other similar compounds, such as:

Titanium tetrahydride (TiH₄): Similar to this compound, titanium tetrahydride is used in hydrogen storage and catalysis. this compound has a higher neutron absorption cross-section, making it more suitable for nuclear applications.

Zirconium tetrahydride (ZrH₄): Zirconium tetrahydride is also used in hydrogen storage and nuclear technology. This compound is preferred in certain applications due to its higher neutron absorption capability.

Group 14 Tetrahydrides: Compounds such as methane (CH₄), silane (SiH₄), and germane (GeH₄) are also tetrahydrides but differ significantly in their chemical properties and applications. This compound is unique due to its metallic nature and high neutron absorption cross-section.

Activité Biologique

Hafnium tetrahydride (HfH) is a compound of hafnium that has garnered interest due to its unique properties and potential applications in various fields, including materials science and medicine. However, research specifically focusing on the biological activity of this compound is limited. This article compiles available data regarding its biological implications, particularly in the context of its interactions with biological systems.

Overview of Hafnium and Its Compounds

Hafnium (Hf) is a transition metal that shares similarities with zirconium and is primarily used in nuclear reactors and as a refractory material. While hafnium itself has been studied for its properties and applications, its biological activity remains underexplored. Recent studies have indicated that hafnium compounds, including hafnium oxide and hafnium disulfide, show promising biomedical applications such as osteogenic potential and anti-inflammatory effects .

Toxicological Assessments

Initial assessments of the biological effects of hafnium tetrafluoride (HfF), a related compound, have been conducted to evaluate its toxicity following intratracheal instillation in rats. These studies suggest that hafnium compounds can induce pulmonary inflammation, which may be relevant when considering the safety profile of this compound . The specific biological activity of HfH has not been extensively characterized, but insights from related compounds provide a foundation for understanding potential biological interactions.

Case Studies and Research Findings

- Osteogenic Potential : A systematic review highlighted the osteogenic properties of hafnium compounds, showing that they can promote bone tissue regeneration. For instance, studies demonstrated that hafnium oxide films enhanced cell viability and proliferation in human osteoblast-like cells . Although HfH was not directly tested, the positive results from other hafnium compounds suggest a potential for similar biological activity.

- Anti-inflammatory Effects : Hafnium disulfide nanoparticles have been evaluated for their therapeutic effects on inflammatory bowel disease in animal models. These studies indicated significant healing effects on intestinal mucosal barriers and reductions in pro-inflammatory markers . While HfH has not been tested in this context, the anti-inflammatory properties observed in other hafnium compounds may be indicative of potential benefits.

Data Table: Summary of Biological Studies on Hafnium Compounds

| Study Reference | Compound Studied | Findings | Model Used |

|---|---|---|---|

| Li et al., 2022 | Hafnium disulfide | Therapeutic effects on acute colitis; repair of intestinal barrier | NCM460 cells, Balb/c mice |

| Fohlerova et al., 2019 | Hafnium oxide | Enhanced cell viability and attachment; promotes osteoblast proliferation | MG-63 cells |

| Miyazaki et al., 2018 | Pure Hf and Ti-Hf alloys | Apatite-forming abilities; bone-bonding potential | In vitro assays |

Future Directions

The exploration of this compound's biological activity requires further research to elucidate its interactions with biological systems. Given the promising findings related to other hafnium compounds, future studies should focus on:

- In vitro Studies : Assessing the cytotoxicity and biocompatibility of HfH using various cell lines.

- In vivo Models : Conducting animal studies to evaluate systemic effects following exposure to HfH.

- Mechanistic Investigations : Understanding the molecular pathways involved in any observed biological activities or toxicities.

Propriétés

IUPAC Name |

hafnium(4+);hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.4H/q+4;4*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXSTNIHZFKNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

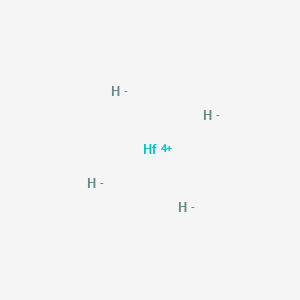

[H-].[H-].[H-].[H-].[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Hf | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622063 | |

| Record name | Hafnium tetrahydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12656-74-5 | |

| Record name | Hafnium tetrahydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.